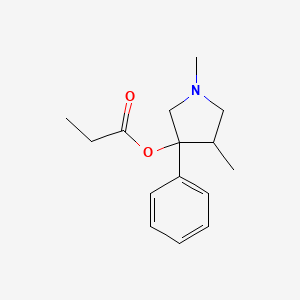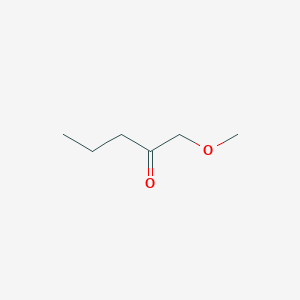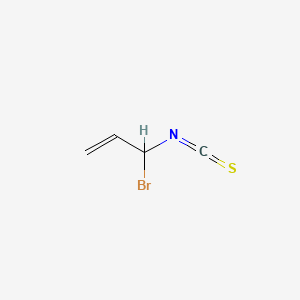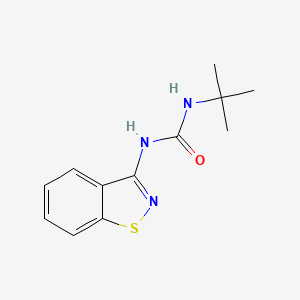![molecular formula C15H12ClNO3 B14335012 Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- CAS No. 106263-99-4](/img/no-structure.png)
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 4-position and an amide group at the 2-position, which is further substituted with a 3-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the acyl chloride, resulting in the desired product.
Another method involves the use of 4-chloro-2-aminobenzoic acid as a starting material. This compound can be reacted with 3-methylbenzoyl chloride in the presence of a base to form the target compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
類似化合物との比較
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the amide and 3-methylbenzoyl groups, resulting in different chemical properties and reactivity.
2-Aminobenzoic acid: Contains an amino group instead of the amide group, leading to different biological activities.
3-Methylbenzoic acid: Lacks the chlorine and amide groups, affecting its chemical behavior and applications.
The uniqueness of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
| 106263-99-4 | |
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC名 |
4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChIキー |
XZRPLHHRCXYIGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)



